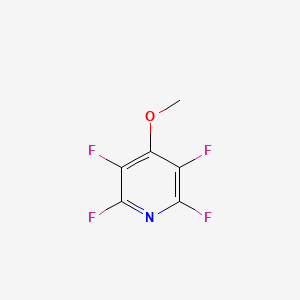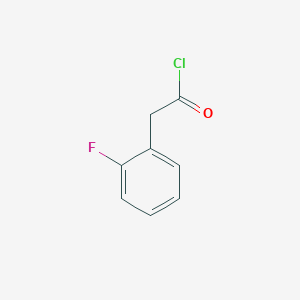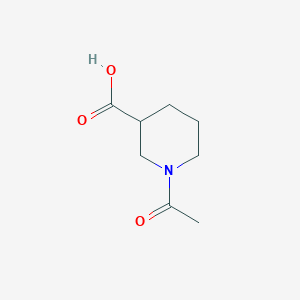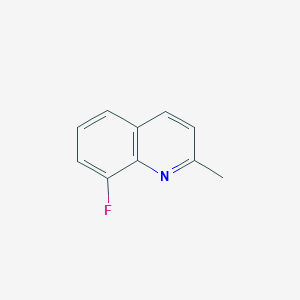
5-bromo-6-fluoro-1H-indol
Descripción general
Descripción
5-Bromo-6-fluoro-1H-indole (5-BF-1H-indole) is a heterocyclic aromatic compound with a unique chemical structure composed of a cyclic five-member ring, containing both bromine and fluorine atoms. This compound has been of interest to researchers due to its potential applications in a variety of scientific fields, including organic synthesis, medicinal chemistry, and chemical biology.
Aplicaciones Científicas De Investigación
Actividad anticancerígena
Los derivados del indol, incluido el 5-bromo-6-fluoro-1H-indol, han mostrado resultados prometedores en el campo de la investigación del cáncer . Por ejemplo, las fitoalexinas del indol muestran efectos anticancerígenos y antiproliferativos contra líneas celulares de cáncer humano . Algunos análogos de las fitoalexinas del indol 5-bromosustituidas han mostrado una actividad mejor o comparable a la del cisplatino, un fármaco de quimioterapia común .
Actividad antiviral
Se ha informado que los derivados del indol poseen propiedades antivirales . Derivados específicos de 6-amino-4-sustituidoalquil-1H-indol-2-sustituido carboxilato han mostrado actividad inhibitoria contra la influenza A .
Actividad antiinflamatoria
Los derivados del indol son conocidos por sus propiedades antiinflamatorias . Esto los convierte en posibles candidatos para el desarrollo de nuevos fármacos antiinflamatorios.
Actividad antioxidante
Los derivados del indol también exhiben actividades antioxidantes . Los antioxidantes son sustancias que pueden prevenir o retardar el daño a las células causado por los radicales libres, moléculas inestables que el cuerpo produce como reacción a las presiones ambientales y otras.
Actividad antimicrobiana
Los derivados del indol han mostrado efectos antibacterianos moderados . Esto sugiere posibles aplicaciones en el desarrollo de nuevos agentes antimicrobianos.
Actividad antidiabética
Se ha informado que los derivados del indol poseen propiedades antidiabéticas . Esto abre posibilidades para el desarrollo de nuevos tratamientos para la diabetes.
Actividad antimalárica
Los derivados del indol han demostrado actividades antimaláricas . Esto sugiere posibles aplicaciones en el desarrollo de nuevos fármacos antimaláricos.
Actividad anticolinesterasa
Los derivados del indol han mostrado actividades anticolinesterasas . Los fármacos anticolinesterasas se utilizan para tratar enfermedades como el Alzheimer y la miastenia gravis.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Direcciones Futuras
Mecanismo De Acción
Target of Action
5-Bromo-6-Fluoro-1H-Indole, like other indole derivatives, is known to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . For example, some indole derivatives have been reported to exhibit antiviral activity by inhibiting key enzymes in the viral replication process .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways, often leading to downstream effects such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Given the broad-spectrum biological activities of indole derivatives, it is likely that this compound could have a variety of effects at the molecular and cellular level .
Propiedades
IUPAC Name |
5-bromo-6-fluoro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKIMTKXOCVWRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70470610 | |
| Record name | 5-bromo-6-fluoro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70470610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
434960-42-6 | |
| Record name | 5-bromo-6-fluoro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70470610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-6-fluoro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4-[(aminooxy)methyl]Benzonitrile](/img/structure/B1339787.png)

